molecular formula C10H16ClN3O2 B15301989 Ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate

Ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate

Cat. No.: B15301989
M. Wt: 245.70 g/mol
InChI Key: AUWVOAPZSLKPMG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a pyrazole ring substituted with a chlorine and a methyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of 4-chloro-5-methyl-1H-pyrazole with ethyl 2-bromo-4-aminobutanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of continuous flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of ethyl 2-nitro-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate.

    Reduction: Formation of ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanol.

    Substitution: Formation of ethyl 2-amino-4-(4-aminomethyl-1h-pyrazol-1-yl)butanoate or ethyl 2-amino-4-(4-thiomethyl-1h-pyrazol-1-yl)butanoate.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)butanoate: Lacks the methyl group on the pyrazole ring.

    Ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate: Lacks the chlorine atom on the pyrazole ring.

    Ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)pentanoate: Has an additional carbon atom in the butanoate chain.

The presence of both chlorine and methyl groups on the pyrazole ring in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

ethyl 2-amino-4-(4-chloro-5-methylpyrazol-1-yl)butanoate

InChI

InChI=1S/C10H16ClN3O2/c1-3-16-10(15)9(12)4-5-14-7(2)8(11)6-13-14/h6,9H,3-5,12H2,1-2H3

InChI Key

AUWVOAPZSLKPMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN1C(=C(C=N1)Cl)C)N

Origin of Product

United States

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